Cas no 2170311-55-2 (N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride)

N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride 化学的及び物理的性質
名前と識別子
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- N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride
- N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide hydrochloride
- N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride
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- インチ: 1S/C23H22ClN5O2.ClH/c1-14-4-10-20(19(12-14)23(31)28-21-11-7-17(24)13-26-21)27-22(30)16-5-8-18(9-6-16)29(3)15(2)25;/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1H
- InChIKey: VMTCFRQSZFXIBM-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C=C1)NC(C1C=C(C)C=CC=1NC(C1C=CC(=CC=1)N(C)C(C)=N)=O)=O.Cl
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 652
- トポロジー分子極性表面積: 98.2
N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-128982-0.1g |
N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide hydrochloride |
2170311-55-2 | 0.1g |
$1238.0 | 2023-02-15 | ||
Enamine | EN300-128982-1.0g |
N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide hydrochloride |
2170311-55-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-128982-0.05g |
N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide hydrochloride |
2170311-55-2 | 0.05g |
$1028.0 | 2023-02-15 | ||
Enamine | EN300-128982-50mg |
N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide hydrochloride |
2170311-55-2 | 50mg |
$1028.0 | 2023-10-01 | ||
Enamine | EN300-128982-100mg |
N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide hydrochloride |
2170311-55-2 | 100mg |
$1238.0 | 2023-10-01 |
N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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9. Book reviews
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochlorideに関する追加情報
Introduction to N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride (CAS No. 2170311-55-2)
N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride, identified by its CAS number 2170311-55-2, is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The structure of N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride is characterized by its intricate arrangement of functional groups, which contribute to its unique chemical and biological properties. The presence of a 5-chloropyridine moiety at the N-position and a N-methylethanimidamido group at the 4-position of the benzamide core suggests potential interactions with biological targets, such as enzymes and receptors. These features make the compound a valuable candidate for further exploration in drug discovery.
In recent years, there has been a growing interest in developing novel small molecules that can modulate biological pathways associated with various diseases. N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride has been studied for its potential role in inhibiting key enzymes involved in inflammation and cancer progression. Preliminary studies have shown that this compound exhibits inhibitory activity against certain proteases, which are known to play a crucial role in these pathological processes.
The hydrochloride salt form of this compound enhances its solubility, making it more suitable for in vitro and in vivo studies. This improved solubility is particularly important for pharmaceutical applications, as it facilitates the formulation of drug candidates into various dosage forms. Additionally, the stability of the hydrochloride salt under different storage conditions makes it a reliable compound for long-term research and development purposes.
One of the most intriguing aspects of N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride is its potential to serve as a scaffold for designing more potent and selective inhibitors. The benzamide core and the adjacent functional groups provide multiple sites for chemical modification, allowing researchers to fine-tune the pharmacological properties of the compound. This flexibility is essential for developing drug candidates that can target specific disease mechanisms with high precision.
The synthesis of N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in achieving the desired molecular structure. These synthetic strategies not only enhance efficiency but also allow for the introduction of additional functional groups, further expanding the chemical space for drug discovery.
In conclusion, N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride (CAS No. 2170311-55-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity, make it an attractive candidate for further investigation. As research in this area continues to evolve, this compound is likely to play a crucial role in the development of novel therapeutic agents that address unmet medical needs.
2170311-55-2 (N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride) 関連製品
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